molecular formula C14H11NO4S B1475194 (5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid CAS No. 1858251-60-1

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

Cat. No.: B1475194
CAS No.: 1858251-60-1
M. Wt: 289.31 g/mol
InChI Key: YWORUOBYCQVHOL-UHFFFAOYSA-N
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Description

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid is a high-purity chemical reagent designed for research and development applications. This compound features a dibenzo[c,e][1,2]thiazine 5,5-dioxide core, a heterocyclic scaffold recognized for its diverse pharmacological potential . The acetic acid functional group provides a versatile handle for further chemical modification, making this reagent a valuable building block for medicinal chemistry and the synthesis of novel bioactive molecules. Compounds based on the 1,2-thiazine (sultam) structure are of significant interest in drug discovery . Research into analogous structures has shown that the dibenzothiazepine-dioxide pharmacophore is a key component in molecules with multifunctional activities at neurotransmitter transporters and receptors, indicating its relevance for investigating targets within the central nervous system . Furthermore, various thiazine and thiazinane derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, highlighting the broad utility of this heterocyclic system in the development of new therapeutic agents . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)20(15,18)19/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWORUOBYCQVHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203993
Record name 6H-Dibenzo[c,e][1,2]thiazine-6-acetic acid, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858251-60-1
Record name 6H-Dibenzo[c,e][1,2]thiazine-6-acetic acid, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Dibenzo[c,e][1,2]thiazine-6-acetic acid, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique dibenzo[c,e][1,2]thiazine core with multiple functional groups that contribute to its biological properties. The presence of the dioxido and acetic acid moieties enhances its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. For example, it may target carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Type Target/Pathway Effect Reference
Enzyme InhibitionCarbonic AnhydrasesKi values ranging from 7.7 nM to 250 nM
AntimicrobialBacterial and Fungal StrainsInhibition of growth
Anti-inflammatoryInflammatory PathwaysReduction in inflammatory markersOngoing Research

Case Study 1: Carbonic Anhydrase Inhibition

A series of derivatives based on the compound were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms. Notably, one derivative demonstrated a Ki value of 7.7 nM against hCA II, indicating potent inhibition compared to standard inhibitors like acetazolamide .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antifungal activity against Candida albicans and Trichophyton mentagrophytes. Minimum inhibitory concentrations (MICs) were reported below 2 µg/mL for several compounds .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The parent compound is compared with two analogs featuring substitutions at the 9-position of the dibenzothiazine core:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid 1858251-60-1 C₁₄H₁₁NO₄S 289.31 None (parent)
(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid 1858256-08-2 C₁₆H₁₅NO₄S 317.36 Ethyl (-C₂H₅)
(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid Not available C₁₇H₁₇NO₄S ~331.42* Isopropyl (-C₃H₇)

*Estimated based on parent structure.

Key Observations :

  • Substituent Effects : The ethyl and isopropyl groups introduce steric bulk and electron-donating inductive effects, altering lipophilicity and electronic properties. The ethyl analog has a 9.7% increase in molecular weight compared to the parent, while the isopropyl analog is ~14.5% heavier .
  • For example, the ethyl analog’s logP is estimated to be ~1.2 units higher than the parent .

Commercial Availability and Research Use

  • Ethyl Analog : Temporarily out of stock, with MDL number MFCD28954556 for specialized sourcing .

Pharmacological Potential

  • Antimicrobial Activity: Benzothiazines with nitro or acetyl groups show efficacy against Bacillus subtilis and Escherichia coli . The acetic acid group in the parent compound may enhance solubility for intravenous formulations.
  • Anticancer Screening : Derivatives with alkyl substituents are under investigation for cytotoxicity in cancer cell lines, leveraging improved lipophilicity for tumor targeting .

Physicochemical Data Gaps

  • Melting/Boiling Points: Not reported for any analogs, limiting formulation studies.
  • Solubility : Predicted poor aqueous solubility for ethyl/isopropyl analogs due to increased hydrophobicity .

Preparation Methods

Formation of the Dibenzo[c,e]thiazine Core

  • The core ring system is synthesized by cyclization reactions involving ortho-substituted aromatic amines and sulfur-containing reagents. This step often requires controlled heating and the use of catalysts or dehydrating agents to facilitate ring closure.
  • Transition-metal-free methods using visible-light-induced intramolecular arylation have been reported for similar dibenzothiazine 5,5-dioxide derivatives, offering sustainable and efficient synthetic routes. For example, irradiation with violet LED light (λmax = 395 nm) can promote cyclization with high yields (up to 82%) under mild conditions, reducing waste and solvent use.

Oxidation to Introduce Dioxido Groups

  • The oxidation of the thiazine sulfur atoms to sulfones (dioxido groups) is typically achieved using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
  • Reaction conditions are optimized to avoid over-oxidation or degradation of the aromatic system, often involving controlled temperature and reaction times.
  • This oxidation step is critical for the biological activity and stability of the final compound.

Purification and Isolation

  • Purification is commonly performed by recrystallization from suitable solvents or by chromatographic methods such as silica gel column chromatography.
  • The choice of solvent and method depends on the specific substituents and impurities present.
  • Sustainable chemistry approaches favor direct filtration and recrystallization to minimize solvent use and waste generation.

Comparative Data Table of Preparation Steps and Conditions

Preparation Step Typical Reagents/Conditions Notes and Outcomes
Dibenzo[c,e]thiazine ring formation Aromatic amines + sulfur reagents; heat or photochemical cyclization (LED light, 395 nm) Transition-metal-free, visible-light induced cyclization yields up to 82%
Oxidation to dioxido groups H₂O₂, KMnO₄; controlled temperature and time Selective oxidation to sulfone groups; critical for activity
Acetic acid group introduction Haloacetic acid derivatives (e.g., chloroacetic acid), acetic anhydride, acetyl chloride Alkylation or acylation followed by hydrolysis; mild conditions preferred
Purification Recrystallization, silica gel chromatography Sustainable methods favor minimal solvent use; high purity achieved

Research Findings and Optimization Insights

  • Visible-light photochemical methods have emerged as a green and efficient alternative to classical thermal cyclization, reducing energy consumption and improving yields for dibenzothiazine 5,5-dioxide derivatives.
  • The oxidation step requires careful control to avoid side reactions; mild oxidants like H₂O₂ are preferred for scalability and environmental considerations.
  • Introduction of the acetic acid side chain can be optimized by selecting appropriate alkylating agents and reaction conditions to maximize yield and minimize by-products.
  • Purification strategies focusing on recrystallization rather than extensive chromatographic methods contribute to sustainable production and cost efficiency.

Q & A

Q. What are the established synthetic routes for constructing the dibenzo[c,e][1,2]thiazine ring system in this compound?

The dibenzothiazine core is typically synthesized via cyclization reactions using sulfur-containing reagents (e.g., thiols or thioamides). For example, sodium salts of aminobenzene thiolates can undergo cyclization with monochloroacetic acid to form the thiazinone scaffold. Subsequent alkylation (e.g., ethyl group introduction) is achieved using alkyl halides in the presence of bases like potassium hydroxide .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR/IR/MS : Confirm functional groups (e.g., acetic acid moiety) and molecular weight.
  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. This is critical for verifying stereochemistry and intermolecular interactions .
  • Elemental analysis : Validate purity and stoichiometry.

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Conduct accelerated stability studies:

  • Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
  • pH-dependent degradation : Expose the compound to buffers (pH 1–13) and monitor via HPLC or UV-Vis spectroscopy.
  • Light sensitivity : Perform photostability tests under ICH guidelines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of dibenzothiazine derivatives?

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Structural analogs : Compare activities of derivatives with modified substituents to identify pharmacophores.
  • Meta-analysis : Cross-reference data from microbiological assays (e.g., anti-bacilli/cocci activity) and computational docking studies to reconcile discrepancies .

Q. How can regioselectivity challenges during alkylation of the dibenzothiazine ring be addressed?

  • Directing groups : Introduce electron-donating/withdrawing groups to steer alkylation to specific positions.
  • Catalytic systems : Use transition-metal catalysts (e.g., Pd) to enhance selectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve reaction control .

Q. What computational methods are suitable for studying electronic properties and reactivity?

  • Semi-empirical methods (AM1/PM3) : Optimize conformations and calculate heats of formation for configurational isomers.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics : Simulate interactions with biological targets (e.g., enzymes) .

Experimental Design & Data Analysis

Q. How to design a study evaluating environmental fate and ecotoxicological impacts?

  • Partitioning studies : Measure logPP (octanol-water) to assess bioavailability.
  • Degradation pathways : Use LC-MS/MS to identify abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products.
  • Toxicity assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) across trophic levels .

Q. What methodologies validate crystallographic data quality for this compound?

  • R-factor analysis : Ensure Rint<0.05R_{\text{int}} < 0.05 and R1/wR2R1/wR2 values meet IUCr standards.
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for challenging crystals.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Methodological Challenges

Q. How to optimize HPLC conditions for separating this compound from synthetic byproducts?

  • Column selection : Use C18 reverse-phase columns with acidic mobile phases (0.1% formic acid).
  • Gradient elution : Adjust acetonitrile/water ratios to resolve polar impurities.
  • Detection : UV at 254 nm (aromatic absorption) or MS for low-concentration samples .

Q. What experimental controls are critical in biological activity assays?

  • Negative controls : Include solvent-only and untreated cell groups.
  • Positive controls : Use known inhibitors (e.g., streptomycin for antibacterial assays).
  • Dose-response curves : Validate reproducibility across triplicate runs .

Contradictory Data Resolution

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Solubility parameters : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to predict solvent compatibility.
  • Co-solvency studies : Use ethanol-water or DMSO-water mixtures to enhance solubility.
  • Crystal polymorphism : Characterize polymorphs via PXRD, as different forms may exhibit varying solubilities .

Q. Why do computational predictions of pKa values deviate from experimental measurements?

  • Implicit vs. explicit solvation : Compare results from COSMO-RS (implicit) and molecular dynamics (explicit solvent).
  • Protonation state : Validate dominant tautomers via 1^{1}H NMR titration .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Reactant of Route 2
(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid

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